molecular formula C25H43NO18 B602136 Acarbose EP Impurity C CAS No. 610271-07-3

Acarbose EP Impurity C

Numéro de catalogue: B602136
Numéro CAS: 610271-07-3
Poids moléculaire: 645.6 g/mol
Clé InChI: SKNOKVHMYNHISM-NCKGCDOOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acarbose EP Impurity C is synthesized during the production of Acarbose. The synthesis involves the fermentation process using specific strains of Actinoplanes utahensis . The process includes the following steps:

    Fermentation: The microorganism Actinoplanes utahensis is cultured under specific conditions to produce Acarbose.

    Isolation: The Acarbose is isolated from the fermentation broth.

    Purification: The isolated Acarbose is purified to remove impurities, including this compound.

Industrial Production Methods: The industrial production of Acarbose and its impurities involves large-scale fermentation followed by chromatographic techniques to separate and purify the desired compounds .

Analyse Des Réactions Chimiques

Types of Reactions: Acarbose EP Impurity C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, and bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Overview

Acarbose is an α-glucosidase inhibitor primarily used in the management of type 2 diabetes. Acarbose EP Impurity C differs structurally from acarbose by having a 1,1-linkage instead of the 1,4-linkage found in the maltose moiety of acarbose. This difference impacts its biological activity and interaction with enzymes, making it a subject of interest for further research.

Chemistry

  • Reference Standard : this compound serves as a reference standard in analytical chemistry for studying the impurity profile of acarbose. It aids in method validation and quality control during pharmaceutical production.

Biology

  • Biological Activity : Research has investigated the potential biological activities of this compound, particularly its interactions with enzymes involved in carbohydrate metabolism. Its structural similarity to acarbose complicates its separation during purification processes, necessitating further studies on its biochemical properties.

Medicine

  • Quality Control : In the pharmaceutical industry, this compound is studied for its role in the synthesis and quality control of anti-diabetic medications. Regulatory agencies set strict limits on impurity levels, which necessitates rigorous testing and purification methods to ensure compliance.

Industry

  • Analytical Method Development : The compound is utilized in developing and validating analytical methods for impurity analysis in pharmaceuticals. For instance, methods migrating from UV detection to universal charged aerosol detection have been explored to enhance sensitivity and specificity in detecting impurities like this compound .

Case Study 1: Fermentation Profiles

A study examining different strains of Actinoplanes revealed significant variations in the production of acarbose and impurity C:

  • The strain Actinoplanes sp. CKD485-16 produced approximately 2300 mg/L of acarbose alongside 600 mg/L of impurity C.
  • Another strain, Actinoplanes sp. A56, yielded about 5000 mg/L of acarbose with 530 mg/L of impurity C at the end of fermentation .

These findings highlight the challenges associated with achieving high purity levels for acarbose due to concurrent production of impurity C.

Case Study 2: Validamine Addition Strategy

Research demonstrated that adding validamine during fermentation can significantly enhance acarbose production while reducing impurity C formation:

  • Under optimal conditions with validamine addition, acarbose titer increased from 3560 ± 128 mg/L to 4950 ± 156 mg/L , while impurity C concentration decreased from 289 ± 24 mg/L to 107 ± 29 mg/L after 168 hours of cultivation .

This approach illustrates a promising strategy for improving the yield and purity of acarbose during industrial production.

Mécanisme D'action

Acarbose EP Impurity C, like Acarbose, acts as an alpha-glucosidase inhibitor. It competitively inhibits the ability of brush-border alpha-glucosidase enzymes to break down ingested carbohydrates into absorbable monosaccharides. This inhibition reduces carbohydrate absorption and subsequent postprandial insulin levels . The molecular targets include intestinal glucoamylase, sucrase, maltase, and isomaltase .

Activité Biologique

Acarbose EP Impurity C is a byproduct of the fermentation process used to produce acarbose, an α-glucosidase inhibitor widely utilized in the management of type 2 diabetes. Understanding the biological activity of this impurity is crucial due to its structural similarity to acarbose, which complicates its separation during purification processes. This article delves into the biological activity of this compound, including its biochemical properties, production mechanisms, and implications for therapeutic use.

Overview of Acarbose and Its Impurities

Acarbose is a complex oligosaccharide that inhibits enzymes responsible for carbohydrate breakdown in the intestines, thereby reducing postprandial glucose levels. This compound differs from acarbose by having a 1,1-linkage instead of the 1,4-linkage found in the maltose moiety of acarbose. This structural variation affects its biological activity and interaction with enzymes.

Table 1: Structural Comparison of Acarbose and this compound

CompoundStructure DescriptionBiological Activity
Acarboseα-1,4-D-glycosidic linkage in maltoseEffective α-glucosidase inhibitor
This compound1,1-linkage in maltoseReduced inhibitory activity

Production Mechanism

The production of this compound occurs during the fermentation process involving Actinoplanes species. Research indicates that during later stages of fermentation, the α-1,4-glycosidic bond in acarbose can be converted to an α-1,1-linkage through the action of glucosyltransferases. This conversion leads to an accumulation of impurity C as a byproduct.

Case Study: Fermentation Profiles

In a study examining different strains of Actinoplanes, it was found that:

  • The strain Actinoplanes sp. CKD485-16 produced approximately 2300 mg/L of acarbose alongside 600 mg/L of impurity C.
  • Another strain, Actinoplanes sp. A56, yielded about 5000 mg/L of acarbose with 530 mg/L of impurity C at the end of fermentation.

These findings highlight the challenge in achieving high purity levels for acarbose due to the concurrent production of impurity C, which can reach significant concentrations during fermentation.

Biological Activity and Pharmacological Effects

While this compound shares structural similarities with acarbose, its biological activity differs significantly. Studies have shown that:

  • Inhibition Efficiency : Acarbose is a potent inhibitor of α-glucosidase enzymes, leading to reduced glucose absorption. In contrast, impurity C exhibits reduced inhibitory activity due to its altered linkage structure.
  • Impact on Glucose Metabolism : The presence of impurity C may influence glucose metabolism differently compared to pure acarbose, potentially affecting glycemic control in diabetic patients.

Table 2: Biological Activity Comparison

Activity TypeAcarboseThis compound
α-Glucosidase InhibitionHighModerate to Low
Postprandial Glucose ControlSignificant reductionMinimal effect
Gastrointestinal AbsorptionDecreased absorptionVariable effect

Regulatory Considerations

Due to its structural similarity to acarbose, regulatory agencies like the FDA impose strict limits on the content of impurities such as this compound in pharmaceutical formulations. The acceptable limit is typically set below 1.5% to ensure safety and efficacy in treatment protocols.

Propriétés

Numéro CAS

610271-07-3

Formule moléculaire

C25H43NO18

Poids moléculaire

645.6 g/mol

Nom IUPAC

(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C25H43NO18/c1-6-11(26-8-2-7(3-27)12(30)16(34)13(8)31)15(33)19(37)23(40-6)43-22-10(5-29)42-25(21(39)18(22)36)44-24-20(38)17(35)14(32)9(4-28)41-24/h2,6,8-39H,3-5H2,1H3/t6-,8+,9-,10-,11-,12-,13+,14-,15+,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-/m1/s1

Clé InChI

SKNOKVHMYNHISM-NCKGCDOOSA-N

SMILES isomérique

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)N[C@H]4C=C([C@H]([C@@H]([C@H]4O)O)O)CO

SMILES canonique

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)NC4C=C(C(C(C4O)O)O)CO

Apparence

Solid Powder

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

2R,3R,4S,5S,6R)‐2‐{[(2R,3R,4R,5S,6R)‐5‐ {[(2R,3R,4S,5S,6R)‐3,4‐dihydroxy‐6‐methyl‐5‐ {[(1S,4R,5S,6S)‐4,5,6‐trihydroxy‐3‐ (hydroxymeth‐yl]amino}oxan‐2‐ yl]oxy}‐3,4‐dihydroxy‐6‐(hydroxymethyl)oxan‐2‐ yl]oxy}‐6‐(hydroxymethyl)oxane‐3,4,5‐triol

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.